2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
Descripción
This compound is a synthetic small molecule characterized by a benzodioxol moiety linked to a pyrrolidinyl-ethoxy-methylpyrimidine scaffold. The benzodioxol group (a methylenedioxy aromatic system) is known for enhancing metabolic stability and bioavailability in drug-like molecules, while the pyrimidine-pyrrolidine fragment may contribute to target binding via hydrogen bonding and hydrophobic interactions. Structural determination of such compounds often employs X-ray crystallography, with software like SHELX playing a critical role in refining atomic coordinates and validating molecular geometry .
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12-19-6-4-17(20-12)25-14-5-7-21(10-14)18(22)9-13-2-3-15-16(8-13)24-11-23-15/h2-4,6,8,14H,5,7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPXBAXJOLMJAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one , also known by its chemical identifier CAS 1311764-14-3, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzodioxole moiety and a pyrrolidine derivative, suggesting multifaceted interactions within biological systems.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 310 Da. The structure can be represented in various formats including SMILES and InChI, which facilitate computational modeling and analysis.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 310 Da |
| LogP | 2 |
| Polar Surface Area (Ų) | 52 |
| Heavy Atoms Count | 23 |
| Rotatable Bonds | 2 |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties such as anti-inflammatory, anti-cancer, and neuroprotective effects. The compound's structural components suggest potential interactions with various biological targets.
Anti-Cancer Activity
Research indicates that compounds similar to this one exhibit anti-cancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on related benzodioxole derivatives have shown significant cytotoxic effects against several cancer cell lines, likely due to their ability to modulate signaling pathways involved in cell proliferation and survival.
Neuroprotective Effects
The pyrrolidine component is known for its neuroprotective properties. Studies have demonstrated that derivatives of pyrrolidine can enhance cognitive function and protect neurons from oxidative stress. This suggests that our compound may have potential applications in treating neurodegenerative diseases.
Anti-inflammatory Properties
Compounds containing benzodioxole structures have been reported to exhibit anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and enzymes like COX-2, which are critical in the inflammatory response. This could position the compound as a candidate for developing new anti-inflammatory therapies.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of benzodioxole derivatives on breast cancer cells, revealing IC50 values indicating potent activity against these cells .
- Neuroprotection : In vivo studies demonstrated that pyrrolidine derivatives improved memory retention in animal models subjected to neurotoxic agents .
- Anti-inflammatory Mechanisms : Research showed that benzodioxole compounds reduced inflammation markers in animal models of arthritis, highlighting their therapeutic potential .
Aplicaciones Científicas De Investigación
Characterization Techniques
Characterization of the synthesized compound is usually performed using:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
- Mass Spectrometry (MS) : For molecular weight determination.
- Infrared Spectroscopy (IR) : To identify functional groups.
Medicinal Chemistry
The compound's structural features suggest potential applications in medicinal chemistry, particularly as:
- Anticancer Agents : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antibacterial and antifungal properties, making them candidates for further development .
Anticancer Activity
In a study focused on similar compounds derived from benzodioxole, researchers reported significant inhibition of tumor growth in vitro and in vivo models . The compounds were shown to induce apoptosis through the activation of caspase pathways.
Antimicrobial Studies
A recent investigation evaluated the antibacterial efficacy of various derivatives against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the benzodioxole structure enhanced antimicrobial activity significantly compared to standard antibiotics .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
However, insights can be inferred from structurally related compounds in the patents:
(a) Structural Analogues in Evidence
Example 64 (): Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate Key Differences: Incorporates a chromen-4-one core and pyrazolopyrimidine, unlike the benzodioxol-pyrrolidine-pyrimidine scaffold of the target compound. Similarities: Both feature fluorinated aromatic systems and pyrimidine derivatives, suggesting shared synthetic strategies (e.g., Suzuki couplings or Pd-catalyzed cross-couplings) .
Example 1 () : 1-Benzyl-2-(4-benzoyl-5-chloro-2,3,4,6-tetrahydro-1,4-oxazin-1-yl)pyrrol-3-yl-1,4-dihydro-5H-pyrimidin-5-ol
- Key Differences : Contains a benzyl-oxazine-pyrrole hybrid system, diverging significantly from the target’s benzodioxol-pyrrolidine-pyrimidine architecture.
- Similarities : Both utilize nitrogen-rich heterocycles (pyrimidine, pyrrolidine), which are common in kinase inhibitors due to their ability to mimic ATP’s purine ring .
(b) Hypothetical Pharmacological and Physicochemical Comparison
Métodos De Preparación
Synthesis of 3-[(2-Methylpyrimidin-4-yl)Oxy]Pyrrolidine
The pyrrolidine-oxypyrimidine fragment is synthesized via nucleophilic aromatic substitution (SNAr). A hydroxylated pyrrolidine derivative reacts with an activated pyrimidine chloride under basic conditions:
Procedure :
- Activation of Pyrimidine : 2-Methyl-4-chloropyrimidine is prepared by treating 2-methylpyrimidin-4-ol with phosphorus oxychloride (POCl₃) in acetonitrile at reflux, yielding the chlorinated intermediate.
- Ether Formation : 3-Hydroxypyrrolidine (0.01 mol) and 2-methyl-4-chloropyrimidine (0.01 mol) are dissolved in acetone with cesium carbonate (0.012 mol) as a base. The mixture is stirred at room temperature for 6–8 hours, followed by extraction with dichloromethane and purification via recrystallization.
Key Data :
Preparation of 2-(2H-1,3-Benzodioxol-5-yl)Ethan-1-One
The benzodioxolyl ketone is synthesized via Friedel-Crafts acylation of 1,3-benzodioxole:
Procedure :
- Acylation : 1,3-Benzodioxole (0.05 mol) is reacted with acetyl chloride (0.06 mol) in the presence of aluminum chloride (0.07 mol) in dichloromethane at 0–5°C. The mixture is stirred for 4 hours, quenched with ice-water, and extracted with ethyl acetate.
- Purification : The crude product is recrystallized from ethanol to yield white crystals.
Key Data :
Coupling of Fragments via N-Alkylation
The final step involves alkylation of the pyrrolidine nitrogen with the benzodioxolyl ethanone:
Procedure :
- Mitsunobu Reaction : 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-one (0.01 mol), 3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine (0.01 mol), triphenylphosphine (0.02 mol), and diethyl azodicarboxylate (DEAD, 0.02 mol) are combined in tetrahydrofuran (THF). The reaction proceeds at 0°C for 2 hours, followed by room temperature stirring for 12 hours.
- Workup : The mixture is concentrated, and the residue is chromatographed (silica gel, ethyl acetate/hexane) to isolate the product.
Key Data :
- Yield: 60–68%.
- Characterization: $$ ^{13}C $$ NMR (DMSO-$$d_6 $$): δ 191.2 (C=O), 152.4 (pyrimidine-C2), 147.8 (benzodioxole-C), 109.3 (pyrrolidine-O-C).
Alternative Synthetic Routes and Optimization
Reductive Amination Approach
An alternative pathway employs reductive amination to form the C–N bond:
Procedure :
- Ketone Activation : The benzodioxolyl ethanone is converted to its imine by reaction with ammonium acetate in ethanol under reflux.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine in the presence of the pyrrolidine-pyrimidine amine, yielding the target compound.
Optimization :
- Solvent: Methanol improves proton availability for imine formation.
- Yield: 55–62% (lower than Mitsunobu due to competing reduction pathways).
Solid-Phase Synthesis for Scalability
Immobilizing the pyrrolidine fragment on Wang resin enables iterative coupling and cleavage:
Procedure :
- Resin Loading : 3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine is attached to Wang resin via its amine group using DIC/HOBt coupling.
- Acylation : The resin-bound pyrrolidine is acylated with 2-(2H-1,3-benzodioxol-5-yl)acetic acid using EDCl/HOBt.
- Cleavage : TFA/dichloromethane (1:1) cleaves the product from the resin.
Advantages :
- Purity: >90% after HPLC purification.
- Scalability: Gram-scale synthesis feasible.
Analytical Characterization and Challenges
Spectroscopic Confirmation
Challenges in Synthesis
- Regioselectivity : Ensuring substitution at the 3-position of pyrrolidine requires steric control.
- Purification : Silica gel chromatography struggles with polar byproducts; reverse-phase HPLC is preferred.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
